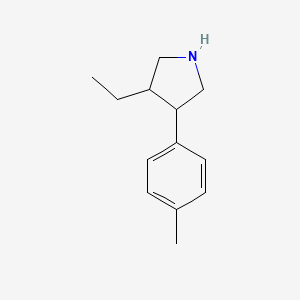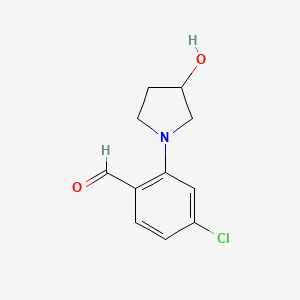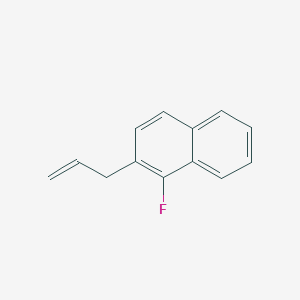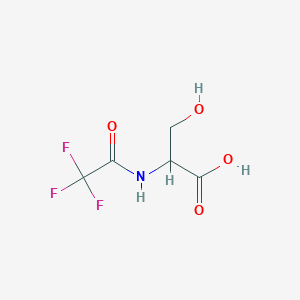![molecular formula C11H16ClNS B13191784 3-[(4-Methylphenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B13191784.png)
3-[(4-Methylphenyl)sulfanyl]pyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Methylphenyl)sulfanyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H16ClNS and a molecular weight of 229.77 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a pyrrolidine ring substituted with a 4-methylphenylsulfanyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylphenyl)sulfanyl]pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 4-methylbenzenethiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4-Methylphenyl)sulfanyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the sulfanyl group.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrrolidine derivatives without the sulfanyl group.
Substitution: Various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(4-Methylphenyl)sulfanyl]pyrrolidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for potential therapeutic applications, although specific uses are still under research.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[(4-Methylphenyl)sulfanyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound’s sulfanyl group can interact with various enzymes and receptors, potentially affecting their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could modulate biological processes through its interactions with proteins and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Methylphenylsulfonyl)pyrrolidine hydrochloride: Similar structure but with a sulfonyl group instead of a sulfanyl group.
Pyrrolidine derivatives: Various derivatives with different substituents on the pyrrolidine ring.
Uniqueness
3-[(4-Methylphenyl)sulfanyl]pyrrolidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H16ClNS |
|---|---|
Molekulargewicht |
229.77 g/mol |
IUPAC-Name |
3-(4-methylphenyl)sulfanylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H15NS.ClH/c1-9-2-4-10(5-3-9)13-11-6-7-12-8-11;/h2-5,11-12H,6-8H2,1H3;1H |
InChI-Schlüssel |
XIEPFKJYFXZCFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)SC2CCNC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(5-Chloro-2-methoxyphenyl)amino]propanoic acid](/img/structure/B13191719.png)


![Methyl 4-methyl-2-(propan-2-YL)-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13191749.png)






